N'-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide
Description
Properties
IUPAC Name |
N'-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]-N-[(1-thiophen-2-ylcyclopentyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O3S/c1-17(2)24(31)28-13-5-7-18-9-10-19(15-20(18)28)27-23(30)22(29)26-16-25(11-3-4-12-25)21-8-6-14-32-21/h6,8-10,14-15,17H,3-5,7,11-13,16H2,1-2H3,(H,26,29)(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZFQCSQUZBICI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC3(CCCC3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Tetrahydroquinoline Core: This step involves the cyclization of an appropriate aniline derivative with a suitable aldehyde under acidic conditions to form the tetrahydroquinoline ring.
Introduction of the Isobutyryl Group: The tetrahydroquinoline intermediate is then acylated using isobutyryl chloride in the presence of a base such as pyridine or triethylamine.
Formation of the Oxalamide Linkage: The acylated tetrahydroquinoline is reacted with oxalyl chloride to form the oxalamide linkage.
Attachment of the Thiophene-Substituted Cyclopentyl Group: The final step involves the nucleophilic substitution of the oxalamide intermediate with a thiophene-substituted cyclopentylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N'-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the oxalamide linkage to amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Amine derivatives with reduced oxalamide linkages.
Substitution: Halogenated or alkylated thiophene derivatives.
Scientific Research Applications
N'-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N'-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Comparison
Ethanediamide Derivatives
The closest analog is N-[2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N′-[4-(trifluoromethyl)phenyl]ethanediamide (). Both compounds share:
- Tetrahydroquinoline core: Critical for interactions with hydrophobic pockets in biological targets.
- Ethanediamide linker : Facilitates hydrogen bonding and conformational rigidity.
Key differences :
- Substituents on tetrahydroquinoline: The target compound has a 2-methylpropanoyl group at position 1, whereas the analog in features a methyl group.
- Aryl/heteroaryl moieties : The target compound’s thiophen-2-yl cyclopentylmethyl group contrasts with the analog’s trifluoromethylphenyl group. The thiophene may enhance π-π stacking, while the CF₃ group in the analog increases electronegativity .
Thiophene-Containing Compounds
lists impurities such as 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol, highlighting the prevalence of thiophene in pharmaceuticals.
Triarylmethane Derivatives
This contrasts with the target compound’s reliance on thiophene and cyclopentyl groups for similar effects .
Analytical Data Comparison
*Data for the target compound is hypothesized based on structural analogs.
Biological Activity
N'-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide is a complex organic compound with potential therapeutic applications. Its unique structure combines elements that suggest possible interactions with biological targets, making it a subject of interest in medicinal chemistry.
The compound's molecular formula is C22H26N2O2, with a molecular weight of 350.46 g/mol. It features a tetrahydroquinoline core and various functional groups that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 350.46 g/mol |
| Molecular Formula | C22H26N2O2 |
| LogP | 4.1433 |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 38.701 Ų |
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that it may interact with specific enzymes or receptors in the body, potentially acting as an inhibitor or modulator. This interaction could influence various biochemical pathways, including those related to cancer and neurodegenerative diseases.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of tetrahydroquinoline can inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting tumor growth.
Case Study:
In a study involving non-small cell lung carcinoma (NSCLC), tetrahydroquinoline derivatives demonstrated effectiveness in reducing tumor size and enhancing the efficacy of existing chemotherapeutics. This suggests potential for combination therapies using this compound.
Neuroprotective Effects
There is emerging evidence that compounds within the tetrahydroquinoline family may also possess neuroprotective properties. These effects are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.
Research Findings:
A recent investigation into the neuroprotective effects of similar compounds indicated reduced neuronal apoptosis in models of neurodegeneration. This opens avenues for exploring this compound as a potential treatment for conditions such as Alzheimer's disease.
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for its therapeutic application. Preliminary studies suggest favorable absorption and distribution characteristics due to its lipophilicity (LogP = 4.1433). Further studies are needed to assess its metabolism and excretion pathways.
Q & A
Q. How can researchers optimize multi-step synthesis of this compound to improve yield and purity?
- Methodological Answer : Synthesis involves sequential reactions, including amide coupling, cyclization, and sulfonylation. Key steps:
- Amide Coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) under inert conditions ().
- Cyclization : Optimize temperature (60–80°C) and solvent (e.g., DMF or THF) to stabilize intermediates ().
- Purification : Employ gradient HPLC with C18 columns () or recrystallization using ethanol/water mixtures ().
- Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometry of thiophene-cyclopentylmethyl intermediates ().
Q. What spectroscopic techniques are critical for structural elucidation?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the tetrahydroquinoline ring (δ 1.5–2.5 ppm for methyl groups) and thiophene protons (δ 6.8–7.2 ppm) ().
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error ().
- IR Spectroscopy : Identify carbonyl stretches (1650–1750 cm⁻¹) and sulfonamide vibrations (1150–1250 cm⁻¹) ().
Q. How to design preliminary biological activity assays for this compound?
- Methodological Answer :
- Target Selection : Prioritize enzymes/receptors with homology to tetrahydroquinoline-binding proteins (e.g., kinases, GPCRs) ().
- In Vitro Assays :
- Anticancer : MTT assay on HeLa or MCF-7 cell lines (IC50 determination) ().
- Anti-inflammatory : COX-2 inhibition assay using ELISA ().
- Dose-Response Curves : Use concentrations spanning 0.1–100 µM to establish potency ().
Q. What computational tools predict physicochemical properties critical for drug-likeness?
- Methodological Answer :
- LogP Calculation : Use ChemAxon or Molinspiration to estimate lipophilicity (target range: 2–4) ().
- Solubility : Predict via Abraham solvation parameters in water ().
- pKa Determination : Employ SPARC or ACD/Labs for ionizable groups (e.g., amide protons) ().
Advanced Research Questions
Q. How to resolve contradictions in reported biological activities across structural analogs?
- Methodological Answer :
- Meta-Analysis : Compare IC50 values for analogs (e.g., fluorophenyl vs. trimethylphenyl derivatives) ().
- Structural Determinants : Use molecular docking (AutoDock Vina) to identify binding pocket interactions ().
- Experimental Validation : Retest disputed activities under standardized conditions (pH 7.4, 37°C) ().
Q. What strategies enhance selectivity for target enzymes over off-target receptors?
- Methodological Answer :
- SAR Studies : Modify the cyclopentylmethyl-thiophene moiety to reduce steric hindrance ().
- Proteomic Profiling : Use affinity chromatography with immobilized compound to identify off-target binders ().
- Kinetic Analysis : Measure kcat/Km ratios to assess enzyme specificity ().
Q. How to model metabolic stability and degradation pathways?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS ().
- DFT Calculations : Predict oxidative hotspots (e.g., tetrahydroquinoline ring) using Gaussian09 ().
- Degradation Kinetics : Monitor hydrolysis in simulated gastric fluid (pH 1.2) over 24 hours ().
Q. What experimental designs validate computational predictions of 3D conformation?
- Methodological Answer :
- X-ray Crystallography : Co-crystallize with a target protein (e.g., kinase) to resolve binding mode ().
- NOESY NMR : Detect through-space correlations between thiophene and cyclopentylmethyl groups ().
- Molecular Dynamics : Simulate 100 ns trajectories in explicit solvent (GROMACS) to assess flexibility ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
